2-Amino-5-methoxy-4-methylbenzoic acid

Description

Significance of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids are a class of organic compounds of paramount importance in modern chemical research. Their significance stems from their wide-ranging applications and their role as fundamental models for studying chemical principles. Benzoic acid and its derivatives occur naturally in many plants and serve as intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.org

In the pharmaceutical industry, the benzoic acid scaffold is a key component in a multitude of therapeutic agents. nih.gov The addition of various substituents to the benzene (B151609) ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. rsc.org For instance, they are used as intermediates in the synthesis of drugs like amisulpride, an antipsychotic medication. google.com Beyond pharmaceuticals, benzoic acid derivatives are crucial precursors for the industrial synthesis of many other organic substances, including plasticizers, preservatives, and resins. wikipedia.orgresearchgate.net

Furthermore, substituted benzoic acids have been instrumental in the development of physical organic chemistry. Extensive research on the acidity of these compounds has led to a deeper understanding of how different functional groups influence the electronic properties of an aromatic ring. libretexts.orgnih.gov This research has provided foundational knowledge on inductive and resonance effects, which are critical concepts in predicting chemical reactivity. nih.govresearchgate.net The systematic study of substituent effects on the pKa values of benzoic acids continues to be a subject of theoretical and experimental investigation. researchgate.net

Overview of the Chemical Structure and Functional Groups of 2-Amino-5-methoxy-4-methylbenzoic Acid

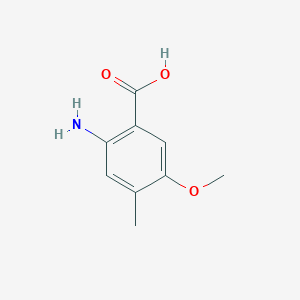

The chemical structure of this compound is characterized by a central benzene ring to which four different functional groups are attached. The systematic name indicates the precise location of these substituents relative to each other, which dictates the molecule's chemical behavior.

Benzoic Acid Core : The foundational structure is benzoic acid, which consists of a benzene ring bonded to a carboxylic acid group (-COOH). hmdb.ca This group is responsible for the acidic nature of the molecule.

Substituents :

An amino group (-NH2) is located at the C2 position (ortho to the carboxylic acid). This group is electron-donating and can act as a base or a nucleophile.

A methyl group (-CH3) is at the C4 position (para to the carboxylic acid). It is a weakly electron-donating group.

A methoxy (B1213986) group (-OCH3) is at the C5 position (meta to the carboxylic acid). This group is strongly electron-donating through resonance.

The interplay of these functional groups creates a unique electronic environment on the aromatic ring. The electron-donating amino and methoxy groups activate the ring towards electrophilic substitution, while the carboxylic acid group is deactivating. The specific positioning of these groups also introduces steric considerations that can influence the regioselectivity of its reactions.

Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific isomer is limited; some values are estimated based on its structure and data from similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | This compound |

| Appearance | Predicted to be a solid at room temperature |

| Functional Groups | Carboxylic Acid, Amine, Methoxy, Methyl |

Table 2: Functional Groups of this compound and Their Characteristics

| Functional Group | Position | Chemical Nature |

|---|---|---|

| Carboxylic Acid (-COOH) | 1 | Acidic, Electron-withdrawing |

| Amino (-NH2) | 2 | Basic, Nucleophilic, Electron-donating |

| Methyl (-CH3) | 4 | Weakly Electron-donating |

| Methoxy (-OCH3) | 5 | Electron-donating |

Historical Context of Research on Benzoic Acid Derivatives

The study of benzoic acid and its derivatives has a rich history that parallels the development of modern organic chemistry. Benzoic acid itself was first described in the 16th century, with early accounts of its isolation from gum benzoin (B196080) through dry distillation by figures such as Nostradamus. wikipedia.orgchemeurope.comacs.org For centuries, it was prepared by such methods from natural sources. chemeurope.com

A significant milestone occurred in 1832 when Justus von Liebig and Friedrich Wöhler determined the composition and structure of benzoic acid, contributing foundational knowledge to the theory of chemical structure. wikipedia.orgchemeurope.com Later in the 19th century, in 1875, Salkowski discovered the antifungal properties of benzoic acid, which led to its use as a preservative. wikipedia.orgchemeurope.com

The advent of industrial chemistry brought new methods of production. An early industrial process involved the reaction of benzotrichloride (B165768) with calcium hydroxide, followed by acidification. wikipedia.orgacs.org However, this method often resulted in chlorinated impurities. A major advancement was the development of the liquid-phase air oxidation of toluene (B28343), catalyzed by cobalt or manganese salts, which remains the primary method for producing benzoic acid today due to its high yield and the avoidance of chlorinated byproducts. wikipedia.orgresearchgate.netchemeurope.com This scalable synthesis opened the door for the widespread use of benzoic acid as a precursor for a vast array of derivatives, fueling research and applications in medicine, industry, and academia. nih.govresearchgate.net

Scope and Academic Relevance of Investigating this compound

The academic relevance of this compound lies in its potential as a specialized chemical intermediate and as a model for studying organic reactions. While specific research on this exact isomer is not widely published, its structure suggests several areas of academic interest.

As a polysubstituted aromatic compound, it serves as a valuable building block in synthetic organic chemistry. The multiple, distinct functional groups offer sites for a variety of chemical transformations. For example, the carboxylic acid can be converted into esters, amides, or acid chlorides. The amino group can undergo diazotization to introduce a range of other functional groups or participate in coupling reactions to form larger, more complex structures. The activated aromatic ring is susceptible to further electrophilic substitution, with the existing substituents directing the position of new entrants.

This compound is particularly interesting for the synthesis of heterocyclic compounds. For instance, substituted anthranilic acids (2-aminobenzoic acids) are well-known precursors for the synthesis of quinazolinones, a class of compounds with diverse biological activities. chemicalbook.com The specific substitution pattern of this compound could be exploited to create novel heterocyclic scaffolds for investigation in medicinal chemistry and materials science.

Furthermore, the molecule can be used in mechanistic studies. Investigating its reactivity can provide insights into the synergistic and antagonistic effects of multiple substituents on an aromatic ring. The competition between the directing effects of the amino, methoxy, and methyl groups in electrophilic substitution reactions presents a complex and academically interesting challenge. The compound also serves as a substrate for developing and testing new synthetic methodologies, such as catalytic cross-coupling reactions or chemo- and regioselective transformations. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKNPNFSCRLOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Methoxy 4 Methylbenzoic Acid

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of polysubstituted aromatic compounds like 2-Amino-5-methoxy-4-methylbenzoic acid relies on a series of well-established organic reactions. The specific sequence of these reactions is crucial to ensure the correct placement of the functional groups due to their directing effects in electrophilic aromatic substitution.

Nitration and Reduction Approaches (e.g., from substituted benzaldehydes)

A common and versatile method for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor followed by the reduction of the nitro group. This strategy is widely applicable in the synthesis of aromatic amines.

The general pathway involves:

Nitration: An appropriately substituted benzoic acid or benzaldehyde (B42025) derivative is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The existing substituents on the ring direct the position of the incoming nitro group.

Reduction: The resulting nitro-substituted compound is then subjected to reduction to convert the nitro group (-NO₂) into an amino group (-NH₂).

While a specific pathway starting from a substituted benzaldehyde for this exact molecule is not extensively detailed in readily available literature, the principles of this approach are fundamental in organic synthesis. For instance, a hypothetical precursor like 4-methyl-3-methoxybenzaldehyde could be nitrated, followed by oxidation of the aldehyde to a carboxylic acid and subsequent reduction of the nitro group. The success of this route would heavily depend on controlling the regioselectivity of the nitration step.

Table 1: Key Transformations in Nitration-Reduction Approach

| Step | Transformation | Typical Reagents |

| Nitration | Ar-H → Ar-NO₂ | HNO₃, H₂SO₄ |

| Reduction | Ar-NO₂ → Ar-NH₂ | H₂, Pd/C; Fe, HCl; SnCl₂, HCl |

Chlorination, Oxidation, and Ammoniation Sequences (e.g., from m-xylene (B151644) precursors for related structures)

Another synthetic strategy involves building the functional groups onto a simpler aromatic hydrocarbon precursor. For related aminobenzoic acid structures, sequences starting from materials like m-xylene have been developed. A patent for the preparation of the related compound 3-methyl-2-aminobenzoic acid outlines a process that includes chlorination, oxidation, and ammoniation.

This sequence can be adapted for more complex structures and generally proceeds as follows:

Chlorination: The starting aromatic hydrocarbon is chlorinated to introduce a chlorine atom, which can later be replaced.

Oxidation: An existing alkyl group on the ring is oxidized to a carboxylic acid.

Ammoniation: The chloro-substituted benzoic acid is then treated with ammonia (B1221849) or an ammonia equivalent under conditions that promote nucleophilic aromatic substitution, replacing the chlorine atom with an amino group.

For the synthesis of this compound, a potential, though complex, precursor could be derived from a suitably substituted xylene. The key challenge lies in achieving the correct substitution pattern.

Catalytic Hydrogenation Methods (e.g., reduction of nitro precursors)

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups to amines. This method is widely used in both laboratory and industrial settings due to its high yields and the avoidance of harsh, stoichiometric reducing agents.

A direct and effective route to a closely related compound, 2-amino-5-methoxybenzoic acid, involves the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid. In a documented procedure, 5-methoxy-2-nitrobenzoic acid is hydrogenated over a Palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (B95107) (THF) at room temperature under a hydrogen atmosphere. This reaction proceeds with high yield (98%).

Table 2: Example of Catalytic Hydrogenation for a Related Compound

| Starting Material | Product | Catalyst | Solvent | Yield |

| 5-Methoxy-2-nitrobenzoic acid | 2-Amino-5-methoxybenzoic acid | 10% Pd/C | THF | 98% |

This methodology is directly applicable to the synthesis of this compound, provided that the corresponding nitro precursor, 5-methoxy-4-methyl-2-nitrobenzoic acid, is available. The conditions for the hydrogenation are generally mild and selective for the nitro group, leaving other functional groups intact. Studies on the catalytic hydrogenation of other nitroanilines have shown that reaction rates are influenced by factors such as temperature, hydrogen pressure, and catalyst loading.

Multi-Step Synthesis Strategies for Aromatic Building Blocks

The synthesis of highly substituted aromatic compounds like this compound often necessitates a multi-step approach where functional groups are introduced sequentially. The order of these steps is critical to control the regiochemistry.

For instance, a general strategy for synthesizing substituted aminobenzoic acids might involve:

Initial Substitution: Starting with a simple benzene (B151609) derivative, the first functional groups are introduced. The choice of the first substituent is important as it will direct the position of subsequent substitutions.

Functional Group Interconversion: Existing functional groups may be modified. For example, an acetyl group can be introduced via Friedel-Crafts acylation and later used to direct other substituents before being modified itself.

Introduction of the Amino Group: As discussed, this is often achieved via nitration and subsequent reduction late in the synthetic sequence.

Patents for related compounds, such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, demonstrate complex multi-step syntheses starting from precursors like 2-methoxy-4-acetamido methyl benzoate. These routes involve steps like chlorosulfonylation and subsequent reactions to build the final molecule. Such strategies highlight the modular approach often required for these types of aromatic building blocks.

Modern Advancements in Synthesis Optimization

In recent years, there has been a significant push towards developing more efficient, cost-effective, and environmentally friendly synthetic methods. This includes the optimization of existing routes and the application of green chemistry principles.

Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of benzoic acid derivatives, several green approaches are being explored.

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Research is focused on replacing these with more benign alternatives, such as water or ionic liquids. For example, the synthesis of some benzothiazole (B30560) derivatives has been successfully carried out in water.

Catalytic Processes: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing waste. Catalytic hydrogenation is a prime example of a green reduction method.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Renewable Feedstocks: There is growing interest in using renewable resources, such as lignin-based benzoic acid derivatives, as starting materials for the synthesis of valuable chemicals, including active pharmaceutical ingredients.

Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure reduces energy consumption.

While specific green synthesis routes for this compound are not yet widely published, the application of these principles to the established synthetic methodologies can lead to more sustainable production processes. For example, optimizing the catalytic hydrogenation step to use lower catalyst loadings or to proceed in a greener solvent would be a significant advancement.

Flow Chemistry Applications and Scalability Considerations

The synthesis of complex organic molecules like this compound is increasingly benefiting from the adoption of flow chemistry. This approach, where reactions are run in continuous streams through reactors rather than in batches, offers significant advantages in terms of scalability, safety, and process control. Automated fast-flow peptide synthesizers (AFPS), for example, have demonstrated the capability to perform hundreds of consecutive reactions to build complex molecules in a fraction of the time required by traditional batch methods. mit.edu

For the synthesis of substituted benzoic acids, flow chemistry can address challenges associated with hazardous intermediates, exothermic reactions, and precise control of reaction parameters. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be run under more aggressive conditions with greater safety. This is particularly relevant for nitration or oxidation steps that are often part of the synthetic route to precursors.

Scalability, a primary consideration for industrial production, is inherently more straightforward in flow systems. Instead of redesigning large-volume reactors, production is scaled by extending the operational run time or by "scaling-out"—running multiple reactor systems in parallel. This methodology has been successfully applied to produce protein chains of up to 164 amino acids, showcasing its reliability for complex multi-step syntheses that can be conceptually adapted for specialized chemical manufacturing. mit.edu

Table 1: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Benefit in Synthesis | Scalability Consideration |

|---|---|---|

| Enhanced Heat Transfer | Improved safety and control over exothermic reactions. | Allows for consistent product quality regardless of production volume. |

| Precise Reaction Control | Fine-tuning of residence time, temperature, and stoichiometry. | Linear scalability by extending run time ("scaling-up") or numbering-up reactors ("scaling-out"). |

| Automation | High-throughput synthesis and optimization of reaction conditions. nih.gov | Reduces manual intervention and ensures process reproducibility at scale. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. | Safer handling of potentially explosive or toxic reaction mixtures during large-scale production. |

Catalyst Development and Mechanistic Insights in Synthesis

The synthesis of ortho-amino-substituted benzoic acids relies heavily on advanced catalytic systems that offer high selectivity and yield. Research has focused on various transition-metal catalysts and novel reaction pathways to achieve efficient C-N bond formation.

One prominent strategy involves the decarboxylative ipso amination of activated benzoic acids. This process utilizes a bimetallic Palladium/Copper (Pd/Cu) system with 1,10-phenanthroline (B135089) as a ligand. nih.gov The reaction proceeds via an oxidative decarboxylative coupling with unprotected amines and can be scaled to the multi-gram level. nih.gov Mechanistic studies suggest the involvement of a hypervalent Pd species as a key intermediate in this transformation. nih.govresearchgate.net

Another powerful approach is the directed C-H activation for ortho-amination. Iridium-catalyzed systems have been developed for the late-stage functionalization of complex benzoic acid derivatives. nih.gov These methods demonstrate high selectivity, directed by the carboxylate group, and are robust enough to tolerate a wide array of functional groups, making them suitable for modifying drug-like molecules. nih.gov

Recent developments have also explored precious-metal-free alternatives. A mild and straightforward ortho-selective amination of arene carboxylic acids has been reported that proceeds through the rearrangement of acyl O-hydroxylamines. rsc.orgrsc.org This reaction can be enhanced by a simple iron catalyst, and mechanistic studies suggest the possibility of two parallel pathways: one involving an iron-nitrenoid intermediate and another following a radical chain mechanism. rsc.orgrsc.org Regardless of the precise mechanism, the carboxylic acid motif directs the high ortho-selectivity. rsc.org

Table 2: Catalytic Systems for the Amination of Benzoic Acids

| Catalytic System | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium/Copper | Decarboxylative ipso Amination | Involves a hypervalent Palladium intermediate. | nih.govresearchgate.net |

| Iridium | Directed C-H ortho-Amination | Carboxylate group directs the C-H activation. | nih.gov |

| Iron (or metal-free) | Aminative Rearrangement | Rearrangement of acyl O-hydroxylamines via proposed iron-nitrenoid or radical pathways. | rsc.orgrsc.org |

Synthesis of Key Precursors to this compound

Strategies for Ortho-Amino-Substituted Aromatic Carboxylic Acids

The synthesis of ortho-amino-substituted aromatic carboxylic acids, such as anthranilic acids, is a foundational step in accessing many complex molecules. Both classical and modern methods are employed to construct this structural motif.

Classical synthetic routes often require harsh conditions and may lack regioselectivity. One traditional method involves the nitration of a benzoic acid followed by the chemical reduction of the nitro group. rsc.org However, this approach typically yields a mixture of isomers unless the substrate is strongly biased for ortho-substitution. Another classical route is the oxidative cleavage of isatins, which themselves are prepared from anilines through multi-step processes like the Sandmeyer or Stollé methodologies. rsc.org

Modern synthetic strategies offer significant improvements by utilizing transition-metal catalysis for direct C-H amination. These methods provide high regioselectivity under milder conditions. As discussed previously, iridium-catalyzed C-H amination directed by the carboxylic acid group is a state-of-the-art technique for this transformation. nih.gov Similarly, methods involving the rearrangement of N–O reagents, sometimes catalyzed by inexpensive metals like iron, have emerged as highly effective for direct ortho-amination without the need for pre-installed directing groups. rsc.orgrsc.org These contemporary catalytic processes represent a more efficient and atom-economical alternative to classical approaches. rsc.org

Other strategies include the amination of alpha-bromocarboxylic acids and the Gabriel synthesis, which modifies the nitrogen source as a phthalimide (B116566) salt to improve yields. libretexts.org The Strecker synthesis provides another route by assembling the amino acid from an aldehyde, ammonia, and cyanide. libretexts.org

Regioselective Functionalization of Methoxy-Methylbenzene Scaffolds

The specific substitution pattern of this compound requires precise regioselective functionalization of a methoxy-methylbenzene scaffold, such as 1-methoxy-4-methylbenzene (4-methylanisole). nih.gov The directing effects of the existing substituents on the aromatic ring are crucial for controlling the position of incoming functional groups.

In 1-methoxy-4-methylbenzene, both the methoxy (B1213986) (-OCH₃) group and the methyl (-CH₃) group are activating, ortho-, para-directing groups. The powerful activating and ortho-directing nature of the methoxy group strongly influences the position of electrophilic substitution. For the synthesis of the target molecule, functionalization is required at the C2 (amino) and C5 (carboxyl, relative to the amino group) positions.

A common synthetic strategy involves a sequence of electrophilic aromatic substitution, oxidation, and reduction steps:

Nitration: Electrophilic nitration of 1-methoxy-4-methylbenzene would be expected to introduce a nitro group (-NO₂) predominantly at the C2 position, ortho to the strongly directing methoxy group.

Oxidation: The methyl group at C4 can be oxidized to a carboxylic acid (-COOH). This transformation is often achieved using strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate, or through catalytic oxidation with cobalt or manganese naphthenates. google.comwikipedia.org This step converts the toluene (B28343) derivative into a benzoic acid derivative.

Reduction: The final step involves the reduction of the nitro group at the C2 position to an amino group (-NH₂). This is commonly accomplished via catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C).

This sequence ensures the correct placement of all three functional groups—amino, methoxy, and carboxyl—around the benzene ring, leveraging the inherent directing effects of the initial substituents to achieve the desired regiochemistry.

Chemical Reactivity and Derivatization of 2 Amino 5 Methoxy 4 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification and amide bond formation, and it governs the molecule's acidic properties.

Esterification Reactions and Ester Derivatives

The carboxylic acid group of aminobenzoic acids can be converted to its corresponding esters through reactions with alcohols, typically in the presence of an acid catalyst. This reaction is fundamental in organic synthesis, often employed to protect the carboxylic acid group or to modify the compound's solubility and electronic properties. For instance, the esterification of related aminobenzoic acid derivatives is a common practice. A general method for this transformation involves reacting the amino acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst like thionyl chloride or an acid like hydrochloric acid nih.gov.

While specific examples for 2-Amino-5-methoxy-4-methylbenzoic acid are not detailed in readily available literature, the synthesis of methyl esters of structurally similar compounds, such as 2-methoxy-5-aminosulfonyl benzoic acid, has been achieved with high yields (up to 97.4%) using methanol and sulfuric acid researchgate.net. Another relevant example is the simultaneous methylation and esterification of p-aminosalicylic acid using dimethyl sulfate (B86663) under alkaline conditions to produce methyl 2-methoxy-4-aminobenzoate googleapis.com. These examples suggest that the target compound can likely be converted to its methyl, ethyl, or other alkyl esters under standard esterification conditions.

Table 1: Representative Esterification Reactions of Related Aminobenzoic Acids This table is based on reactions of structurally similar compounds to illustrate common methods.

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| General Amino Acid | Methanol, Trimethylchlorosilane | Amino Acid Methyl Ester Hydrochloride | Good to Excellent nih.gov |

| 2-methoxy-5-aminosulfonyl benzoic acid | Methanol, Sulfuric Acid | Methyl 2-methoxy-5-aminosulfanoyl benzoate | 97.4% researchgate.net |

Amide Bond Formation and Benzamide (B126) Derivatives

The carboxylic acid functional group can react with primary or secondary amines to form amide bonds, yielding benzamide derivatives. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it to a more reactive species like an acyl chloride or by using coupling agents.

For example, the synthesis of 2-amino-5-methylbenzamide (B1279305) is accomplished by first converting 5-methyl-2-nitrobenzoic acid to its acid chloride using oxalyl chloride, followed by reaction with aqueous ammonia (B1221849). The nitro group is then reduced to an amino group to yield the final product prepchem.com. Similarly, various N-substituted amides of 4-amino-5-chloro-2-methoxybenzoic acid have been prepared, demonstrating the feasibility of this reaction on a closely related scaffold googleapis.comprepchem.com. The synthesis of 2-Amino-4-methoxy-N-Methylbenzamide from 2-Amino-4-methoxy-benzoic acid and methylamine (B109427) hydrochloride is also documented chemicalbook.com. These established procedures indicate that this compound can be readily converted into a wide array of benzamide derivatives.

Acid-Base Equilibrium Studies

The acid-base properties of this compound are determined by its carboxylic acid and amino groups. The carboxylic acid is acidic, while the amino group is basic. The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. While a specific experimental pKa value for this compound is not readily found in the literature, data for related compounds can provide an estimate. For instance, 4-Methylbenzoic acid has a pKa of 4.26 . The presence of an electron-donating amino group generally decreases the acidity (increases the pKa) of the carboxylic acid compared to the unsubstituted benzoic acid (pKa ≈ 4.2). Conversely, the electron-donating methoxy (B1213986) group would also slightly increase the pKa. The IUPAC Digitized pKa Dataset includes an entry for the isomer 2-amino-4-methoxybenzoic acid, though the specific value is not listed in the summary nih.gov.

Transformations at the Aromatic Amino Group

The aromatic amino group (-NH2) is a key site for reactivity, enabling electrophilic substitution reactions on the nitrogen atom and diazotization reactions.

Electrophilic Substitution Reactions on the Amino Group

The nitrogen atom of the primary aromatic amine is nucleophilic and can react with electrophiles. A common reaction is N-acylation, where an acyl group is introduced onto the nitrogen atom. This is often done to protect the amino group during other synthetic transformations. A patent describes the use of 2-methoxyl group-4-acetyl-amino-benzoic acid methyl ester, which is the N-acetylated form of a structural isomer google.com. This indicates that the amino group of compounds like this compound can be readily acylated using reagents such as acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetanilide (B955) derivative.

Diazotization and Azo Compound Formation

Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H2SO4) at low temperatures (0–5 °C) to form diazonium salts. This process is known as diazotization. The resulting diazonium salt is a versatile intermediate in organic synthesis.

These diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds, which are often highly colored and used as dyes. A general procedure for the diazotization of a related compound, 3-amino-4-methyl benzoic acid, involves dissolving it in acetic acid and sulfuric acid, followed by the slow addition of sodium nitrite at 0-5°C rasayanjournal.co.in. The resulting diazonium salt is then coupled with various aromatic compounds to produce azo dyes rasayanjournal.co.in. Similar reactions have been explored for 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (pABA) scirp.orgscirp.org. It is expected that this compound would undergo similar diazotization and subsequent azo coupling reactions.

Table 2: Diazotization and Coupling of a Related Aminobenzoic Acid

| Starting Amine | Diazotization Reagents | Coupling Partner | Product (Azo Dye) | Yield |

|---|---|---|---|---|

| 3-amino-4-methyl benzoic acid | NaNO₂, H₂SO₄, Acetic Acid | 2-Naphthol | 3-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzoic acid | 85% rasayanjournal.co.in |

Acylation Reactions for Amide Synthesis

The synthesis of amides from this compound involves the acylation of an amine, a reaction fundamental to organic and medicinal chemistry. In this context, the molecule presents two key functional groups: a nucleophilic amino group (-NH₂) and a carboxylic acid group (-COOH). Amide synthesis can theoretically proceed in two ways: by reacting the amino group of the title compound with an activated carboxylic acid, or by activating its own carboxylic acid group to react with another amine.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures to drive off water, conditions which can be detrimental to complex organic molecules. luxembourg-bio.com Therefore, the carboxylic acid group must first be "activated" to facilitate the reaction under milder conditions. luxembourg-bio.com This activation typically involves converting the hydroxyl (-OH) of the carboxylic acid into a better leaving group. luxembourg-bio.com

Common strategies for this activation include the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the nucleophilic amine to form the amide bond. luxembourg-bio.com Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. They react with the carboxylic acid to form an O-acylisourea intermediate, which is then displaced by the amine. luxembourg-bio.com To improve yields and minimize side reactions like epimerization in chiral substrates, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.com

Other classes of coupling agents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). luxembourg-bio.com These reagents are known for their high efficiency and are frequently employed in peptide synthesis, a specialized form of amide bond formation. researchgate.net More recent, environmentally conscious methods explore solvent-free conditions or the use of methoxysilanes as coupling agents to drive the reaction. researchgate.netrsc.org

The general mechanism involves the activation of the carboxyl group of this compound, followed by nucleophilic attack from a primary or secondary amine, resulting in the formation of the corresponding amide and a stoichiometric amount of byproducts from the coupling agent.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent (Acronym) | Byproducts | Key Features |

|---|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Commonly used, good for aqueous conditions. luxembourg-bio.com |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Insoluble byproduct, easily filtered. luxembourg-bio.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Hexamethylphosphoramide (HMPA) | High efficiency, but carcinogenic byproduct. |

Reactivity of the Aromatic Ring and Substituents

Nucleophilic and Electrophilic Aromatic Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is dictated by the electronic properties of its four substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the existing substituents. wikipedia.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para- or meta-directing. wikipedia.org

The substituents on this compound are:

-NH₂ (Amino): A strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.org

-OCH₃ (Methoxy): An activating, ortho-, para-directing group, also through a resonance electron-donating effect. libretexts.orgorganicchemistrytutor.com

-CH₃ (Methyl): A weakly activating, ortho-, para-directing group through an inductive electron-donating effect. numberanalytics.com

-COOH (Carboxylic Acid): A deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. wikipedia.orgnumberanalytics.com

Considering the positions on the ring:

C1: Substituted with -COOH

C2: Substituted with -NH₂

C3: Ortho to -NH₂ and meta to -COOH, -OCH₃, and -CH₃. This position is strongly activated.

C4: Substituted with -CH₃

C5: Substituted with -OCH₃

C6: Ortho to -COOH and meta to -NH₂, -CH₃, and -OCH₃. This position is deactivated.

Based on this analysis, the most probable site for electrophilic attack is the C3 position , which is ortho to the strongly activating amino group and not sterically hindered by adjacent groups.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally unfavorable for electron-rich aromatic rings. chemistrysteps.commasterorganicchemistry.com It typically requires the presence of two key features: a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.combyjus.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.orgnih.gov

The aromatic ring of this compound is highly electron-rich due to the presence of three electron-donating groups (-NH₂, -OCH₃, -CH₃). It also lacks a suitable leaving group in its native structure. Consequently, the molecule is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions.

Oxidative Transformations of the Methyl Group

The methyl group attached to the aromatic ring is susceptible to oxidation at the benzylic position. The benzylic carbon is the carbon atom directly attached to a benzene ring, and the C-H bonds at this position are weaker and more reactive than typical alkyl C-H bonds. libretexts.org This enhanced reactivity is due to the resonance stabilization of the intermediate benzylic radical, cation, or anion. libretexts.org

Strong oxidizing agents can convert an alkyl side-chain on an aromatic ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgchemistrysteps.comlibretexts.org This process, often called benzylic oxidation, typically proceeds regardless of the length of the alkyl chain, cleaving the rest of the chain and leaving only a carboxyl group attached to the ring. chemistrysteps.comstackexchange.com

For this compound, the methyl group at the C4 position can be oxidized to a carboxylic acid group. This would transform the starting molecule into a benzene dicarboxylic acid derivative. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄), often used under heated and alkaline or acidic conditions. libretexts.orgstackexchange.comlibretexts.org Other reagents capable of effecting this transformation include chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄) and nitric acid. chemistrysteps.com The reaction with KMnO₄ involves the initial formation of a brown manganese dioxide (MnO₂) precipitate as the permanganate is reduced. stackexchange.com

Table 2: Reagents for Benzylic Oxidation of the Methyl Group

| Reagent | Typical Conditions | Product Functional Group |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Heat, alkaline or acidic solution | Carboxylic Acid (-COOH) libretexts.org |

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Heat, acidic solution | Carboxylic Acid (-COOH) chemistrysteps.com |

| Molecular Oxygen (O₂) with catalysts | Co(OAc)₂/NaBr/AcOH | Carboxylic Acid (-COOH) organic-chemistry.org |

Selective Reduction Strategies for Methoxy and Carboxylic Acid Groups

Achieving selective reduction of either the methoxy or carboxylic acid group in this compound requires careful choice of reagents and conditions to avoid affecting the other functional groups and the aromatic ring.

Reduction of the Carboxylic Acid Group

The carboxylic acid group is generally resistant to reduction. Strong reducing agents are typically required.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. This reaction would convert the -COOH group to a -CH₂OH group. However, LiAlH₄ is highly reactive and may not be compatible with other functional groups.

Selective Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging as aldehydes are more easily reduced than carboxylic acids. However, modern methods using visible light photoredox catalysis with a hydrosilane have been developed for this selective transformation under mild conditions. rsc.org This approach offers good functional group tolerance. rsc.org

Decarbonylation: It is possible to completely remove the carboxylic acid group and replace it with a hydrogen atom. A highly selective method for this step-down reduction of aryl carboxylic acids to arenes has been developed using palladium catalysis, which proceeds via a decarbonylation mechanism. rsc.orgresearchwithrutgers.com

Reduction (Demethylation) of the Methoxy Group

The methoxy group (-OCH₃) is an ether. Cleavage of the aryl-methyl ether bond, known as O-demethylation, converts the methoxy group into a hydroxyl group (-OH).

Traditional Reagents: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) have historically been used for this purpose, often at high temperatures. rsc.org Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are also effective ether-cleaving reagents. rsc.orggoogle.com

Selective Methods: The choice of reagent is crucial for selectivity. For instance, in some methoxybenzoic acids, the demethylation of a methoxy group ortho to a carboxylic acid can be accelerated due to intramolecular hydrogen bonding, which facilitates protonation of the ether oxygen. rsc.orgresearchgate.net More recent methods utilize acidic concentrated lithium bromide (ACLB) solution, which can effectively demethylate various lignin-derived aromatic compounds under moderate conditions (e.g., 110 °C). rsc.org

Achieving selectivity between the carboxylic acid and methoxy groups can be difficult. For example, the acidic conditions used for demethylation could be compatible with the carboxylic acid, while the strongly basic hydrides used for carboxyl reduction would not affect the ether.

Development of Novel Derivatives for Specific Research Purposes

The structure of this compound, featuring amino, carboxyl, and methoxy functional groups, makes it a versatile scaffold for the development of novel derivatives. Each functional group serves as a chemical "handle" that can be selectively modified to synthesize more complex molecules with tailored properties for specific research applications, particularly in medicinal chemistry and materials science.

Substituted aminobenzoic acids are important intermediates in the synthesis of pharmaceuticals. For example, a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, is a key intermediate in the production of the antipsychotic drug amisulpride. google.com The amino and carboxyl groups are common pharmacophores and are also ideal sites for modification to modulate a molecule's pharmacokinetic and pharmacodynamic profile.

Derivatization strategies can include:

Amide Formation: As discussed in section 3.2.3, the amino group can be acylated, or the carboxylic acid can be coupled with various amines to create a library of amide derivatives. This is a common strategy in drug discovery.

Esterification: The carboxylic acid can be converted into a wide range of esters to alter properties like solubility, lipophilicity, and metabolic stability (see section 3.4.1).

Modification of the Amino Group: The amino group can undergo reactions such as alkylation, arylation (e.g., Buchwald-Hartwig coupling), or conversion to other nitrogen-containing functional groups.

Demethylation of the Methoxy Group: Conversion of the methoxy group to a hydroxyl group introduces a new site for derivatization, such as etherification or esterification, and can also be critical for biological activity (e.g., by enabling hydrogen bonding with a biological target).

Reactions on the Aromatic Ring: As detailed in section 3.3.1, electrophilic substitution can introduce new substituents onto the aromatic ring, further diversifying the molecular structure.

Through the systematic application of these transformations, derivatives of this compound can be synthesized and screened for desired biological activities or material properties, contributing to the development of new therapeutic agents or functional materials.

Design and Synthesis of Functionalized Esters

The carboxylic acid functionality of this compound is a prime site for derivatization through esterification. The synthesis of functionalized esters can be a crucial step in modifying the compound's physicochemical properties for specific research goals, such as enhancing cell permeability, creating prodrugs, or introducing reporter groups.

The most common method for synthesizing esters from carboxylic acids is Fischer esterification . This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent or a method is employed to remove the water byproduct.

An alternative mild and efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system generates HCl in situ, which catalyzes the esterification, and provides good to excellent yields for a variety of amino acid substrates. nih.gov

The design of functionalized esters is guided by the intended application. By choosing an appropriate alcohol, a wide array of functionalities can be incorporated into the final ester molecule.

Table 3: Examples of Functionalized Esters and Their Potential Applications

| Alcohol Used for Esterification | Ester Derivative | Potential Application |

|---|---|---|

| Ethanol | Ethyl 2-amino-5-methoxy-4-methylbenzoate | Increase lipophilicity, simple modification. |

| 2-(Dimethylamino)ethanol | 2-(Dimethylamino)ethyl 2-amino-5-methoxy-4-methylbenzoate | Introduce a basic nitrogen to improve aqueous solubility at low pH. |

| Polyethylene glycol (PEG) monomethyl ether | PEGylated 2-amino-5-methoxy-4-methylbenzoate | Improve pharmacokinetic properties (e.g., longer circulation time). |

| Benzyl alcohol | Benzyl 2-amino-5-methoxy-4-methylbenzoate | Can serve as a protecting group for the carboxylic acid, removable by hydrogenolysis. |

The synthesis of these esters allows for a systematic investigation of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of molecular properties for materials science research.

Halogenated Derivatives and Their Synthetic Utility

No specific methods for the halogenation of this compound have been documented in the searched scientific literature. General principles of electrophilic aromatic substitution on substituted aminobenzoic acids exist, but direct application to this specific substrate, including reaction conditions and yields, has not been described.

Sulfonylated Derivatives and Their Preparative Routes

There are no published preparative routes for the synthesis of sulfonylated derivatives starting from this compound. While methods for sulfonating related aromatic compounds are known, such as the use of chlorosulfonic acid on protected aminobenzoates, these have not been specifically applied to or reported for the target compound.

Conjugation Chemistry with this compound as a Ligand

The use of this compound as a ligand in conjugation chemistry is not described in the available literature. There are no found examples of this molecule being covalently linked to other molecules, such as proteins, peptides, or other bioactive compounds, to form a conjugate.

Advanced Applications of 2 Amino 5 Methoxy 4 Methylbenzoic Acid in Chemical Synthesis and Materials Science Excluding Clinical Human Trials

Role as a Key Synthetic Building Block in Complex Organic Synthesis

2-Amino-5-methoxy-4-methylbenzoic acid, identified by its CAS number 90972-30-8, is a polysubstituted aromatic compound whose structural features make it a valuable intermediate in specialized areas of organic synthesis. The molecule incorporates an amino group and a carboxylic acid function on a benzene (B151609) ring, which is further functionalized with methoxy (B1213986) and methyl groups. This unique arrangement of electron-donating and functional groups provides a platform for the construction of more complex molecular architectures.

Precursor in Multicomponent Reactions

While specific, documented examples of this compound in well-known multicomponent reactions (MCRs) such as the Ugi or Passerini reactions are not extensively reported in readily available literature, its structure is inherently suited for such transformations. As an anthranilic acid derivative, it possesses the necessary amine and carboxylic acid functionalities that are key to participating in these convergent synthetic strategies. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates the essential parts of all starting materials. The amino group can form an imine with an aldehyde or ketone, while the carboxylic acid can be activated and participate as the acid component, making it a theoretically ideal candidate for constructing complex, scaffold-diverse molecular libraries.

Scaffold for Heterocyclic Compound Synthesis

The bifunctional nature of this compound makes it a prime candidate for the synthesis of fused heterocyclic systems, which are core structures in many areas of medicinal and materials chemistry. Analogous aminobenzoic acids are widely used as precursors for heterocycles like quinazolinones, benzodiazepines, and benzoxazinones. For instance, the general synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with a source of formic acid or its equivalent. The amino group acts as a nucleophile, and the carboxylic acid provides the second point of cyclization. The substituents on the benzene ring—in this case, the methoxy and methyl groups—are carried into the final heterocyclic product, allowing for precise tuning of its electronic and steric properties.

Intermediate for Agrochemistry Research Chemicals

Substituted aminobenzoic acids are foundational building blocks in the synthesis of various agrochemicals. Although specific fungicides or herbicides derived directly from this compound are not prominently documented, related structures are key components in patented active ingredients. For example, pyrimidine-based compounds, which can be synthesized from amino-acid derivatives, have been successfully commercialized as agrochemicals. The structural motifs present in the title compound are frequently found in molecules designed to interact with biological targets in pests or plants. Its role is typically that of an early-stage intermediate, where the amino and carboxyl groups are modified through multi-step syntheses to produce the final, more complex active ingredient.

Building Block in Dye and Pigment Chemistry

The chemistry of aromatic amines is central to the synthesis of azo dyes and pigments. The amino group on this compound can be readily converted into a diazonium salt under acidic conditions with sodium nitrite (B80452). This diazonium intermediate is an electrophile that can then react with an electron-rich coupling partner, such as a phenol (B47542) or another aromatic amine, to form a highly conjugated azo compound (-N=N-), which is the chromophore responsible for color.

A related compound, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, serves as a precursor for a variety of red pigments, highlighting the utility of this substitution pattern in color chemistry. The specific shade, intensity, and fastness of the resulting dye are directly influenced by the electronic effects of the substituents on both the diazo component and the coupling partner. The methoxy and methyl groups on this compound would act as electron-donating groups, modifying the color of the resulting dye.

Table 1: Examples of Related Aromatic Amines in Dye Synthesis

| Precursor Compound | Resulting Dye/Pigment Class | Application |

|---|---|---|

| 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | Azo Pigments | C.I. Pigment Red 56, C.I. Food Red 17 |

| 2-Methyl-4-amino-5-methoxy-N-methylbenzenesulfonamide | Azo Pigments | C.I. Pigment Red 185 |

| 3-Amino-4-methyl-benzoic acid | Azo Dyes | Research/Specialty Dyes |

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The functional groups on this compound—specifically the carboxylic acid and amino group—are capable of forming strong and directional hydrogen bonds, making it an excellent candidate for designing self-assembling molecular systems.

Crystal Engineering and Hydrogen Bonding Networks

Crystal engineering is a subset of supramolecular chemistry concerned with the design and synthesis of solid-state structures with desired properties, which are dictated by the intermolecular interactions between the constituent molecules. Aminobenzoic acids are particularly well-studied in this context because they can form predictable and robust hydrogen-bonding patterns known as synthons.

Although a specific crystal structure for this compound is not available in open crystallographic databases, its behavior can be reliably predicted based on extensive studies of similar molecules. The primary interactions would involve:

Carboxylic Acid Dimer: The carboxylic acid group can form a strong, centrosymmetric dimer with a neighboring molecule through a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif.

Acid-Amine Heterosynthon: The carboxylic acid of one molecule can interact with the amino group of another via N—H···O and O—H···N hydrogen bonds.

Chain Formation: Molecules can link into chains via N—H···O hydrogen bonds between the amino group and the carbonyl oxygen of the carboxylic acid.

These primary hydrogen bonds, in combination with weaker C—H···O interactions and potential π–π stacking of the aromatic rings, would govern the self-assembly of the molecules into a well-defined three-dimensional crystalline lattice. The methoxy and methyl substituents would play a crucial secondary role by influencing the packing efficiency and potentially participating in weaker intermolecular contacts.

Table 2: Common Hydrogen-Bonding Synthons in Aminobenzoic Acid Derivatives

| Synthon Type | Interacting Groups | Typical Graph-Set Notation | Role in Self-Assembly |

|---|---|---|---|

| Homodimer | Carboxylic Acid ↔ Carboxylic Acid | R²₂(8) | Forms robust dimeric pairs. |

| Catemer | Carboxylic Acid ↔ Carboxylic Acid | C(4) | Links molecules into chains. |

| Heterodimer | Carboxylic Acid ↔ Pyridyl Nitrogen | R²₂(8) | Connects acid and base molecules. |

| Amine-Carboxylate | NH₃⁺ ↔ COO⁻ | R²₂(8) | Strong interaction in molecular salts. |

Coordination Chemistry of this compound and its Derivatives

The field of coordination chemistry has seen a surge of interest in bifunctional organic ligands, such as this compound, owing to their capacity to form a diverse array of multidimensional metal-organic frameworks (MOFs) and coordination polymers. nih.govekb.egresearchgate.net The presence of both a carboxylic acid group and an amino group on the aromatic ring allows for multiple coordination modes with various metal centers.

The carboxylate group can act as a mono- or bidentate ligand, while the amino group can also coordinate to metal ions. This versatility in coordination enables the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.gov The specific architecture of the resulting coordination polymer is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of substituents on the benzoic acid ring. For instance, the methoxy and methyl groups in this compound can influence the steric and electronic environment, thereby directing the self-assembly process and the final topology of the coordination network.

Research on related aminobenzoic acid derivatives has demonstrated their ability to form complexes with a variety of transition metals, including copper(II), zinc(II), and cadmium(II). nih.govnih.govnih.gov These complexes exhibit a range of structural motifs, from simple dimeric units to extended polymeric chains. The resulting materials often display interesting properties, such as luminescence and porosity, which are dependent on the metal-ligand combination. nih.govrsc.org

A summary of coordination complexes with aminobenzoic acid derivatives is presented in the table below.

| Metal Ion | Ligand | Resulting Structure | Reference |

| Copper(II) | 4-aminobenzoic acid | One-dimensional chain | nih.gov |

| Zinc(II) | 4-aminobenzoic acid derivatives | 2D → 3D interpenetrated framework | nih.gov |

| Cadmium(II) | 4-aminobenzoic acid derivatives | Porous framework architecture | nih.gov |

Host-Guest Interactions and Molecular Recognition

The principles of supramolecular chemistry and molecular recognition are central to understanding the interactions of molecules like this compound in solution and in the solid state. tandfonline.comwikipedia.org These interactions are governed by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The specific arrangement of functional groups in this compound—the carboxylic acid, amino, methoxy, and methyl groups—provides multiple points of interaction for host-guest complexation.

Studies on analogous aminobenzoic acids have shown their ability to form inclusion complexes with macrocyclic hosts like cyclodextrins. nih.gov The hydrophobic aromatic ring of the benzoic acid derivative can be encapsulated within the cavity of the cyclodextrin (B1172386), while the hydrophilic amino and carboxyl groups can interact with the rim of the host molecule. The stability of these complexes is influenced by factors such as the size of the cyclodextrin cavity, the pH of the solution, and the presence of salts. nih.gov

Furthermore, substituted benzoic acids have been shown to self-associate in solution through hydrogen bonding to form dimers or larger aggregates. ucl.ac.uk The substituents on the benzene ring play a crucial role in determining the geometry and stability of these self-assembled structures. In the case of this compound, the amino and carboxylic acid groups can participate in intermolecular hydrogen bonding, leading to the formation of well-defined supramolecular architectures. The methoxy and methyl groups can further influence the packing of the molecules in the solid state through weaker interactions. rsc.org

The ability of aminobenzoic acid derivatives to engage in specific molecular recognition events has been exploited in the design of synthetic receptors for carboxylic acids. rsc.org These receptors often utilize complementary hydrogen bonding patterns to bind to the carboxylic acid moiety with high affinity and selectivity.

Polymer Chemistry and Advanced Materials Precursors

Monomer Synthesis for Polymeric Materials

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a viable candidate as a monomer for the synthesis of polyamides through polycondensation reactions. google.commdpi.comrsc.org In such a polymerization, the amino group of one monomer molecule reacts with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water. This process can be repeated to form long-chain polymers.

The synthesis of high-molecular-weight polyamides from aminobenzoic acid derivatives often requires specific reaction conditions to overcome the lower reactivity of the aromatic amine and to drive the equilibrium towards polymer formation. google.com This can include the use of activating agents for the carboxylic acid group, such as converting it to an acid chloride, or the use of high temperatures and vacuum to remove the water byproduct. google.com The substituents on the aromatic ring, namely the methoxy and methyl groups, can influence the reactivity of the monomer and the properties of the resulting polymer. For instance, these groups can affect the solubility of the monomer and the polymer, as well as the thermal and mechanical properties of the final material.

While direct polymerization of this compound is not extensively documented, the general principles of polyamide synthesis from similar monomers are well-established. The resulting polyamides would be expected to be semi-aromatic, potentially offering a combination of high thermal stability and good mechanical properties. rsc.org

Incorporation into Functional Polymers and Copolymers

Beyond its potential use as a primary monomer, this compound and its derivatives can be incorporated into other polymer systems to impart specific functionalities. nih.gov One common approach is the post-polymerization modification of existing polymers. For example, polymers with reactive groups, such as chloromethylated polystyrene, can be functionalized by reacting them with the amino group of an aminobenzoic acid derivative. nih.gov This introduces the aminobenzoic acid moiety as a side chain on the polymer backbone, which can then be used for further reactions or to introduce desired properties like ion-exchange capabilities or metal-chelating abilities. researchgate.netresearchgate.net

Another strategy is the copolymerization of aminobenzoic acid derivatives with other monomers. researchgate.netresearchgate.net For instance, copolymers of aniline (B41778) and aminobenzoic acids have been synthesized, combining the conductivity of polyaniline with the functionality of the aminobenzoic acid units. researchgate.net The incorporation of this compound into such copolymers could be used to fine-tune the electronic properties and processability of the resulting materials.

The presence of the carboxylic acid group also allows for the incorporation of this monomer into polyesters through polycondensation with diols. rsc.org The resulting polyesters would contain the aminobenzoic acid moiety, which could be used to introduce pH-responsiveness or to serve as a site for further chemical modification.

Theoretical and Computational Studies of 2 Amino 5 Methoxy 4 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the atomic and electronic levels. For 2-Amino-5-methoxy-4-methylbenzoic acid, these computational methods allow for a detailed exploration of its fundamental properties without the need for empirical measurement. Techniques such as Density Functional Theory (DFT) are frequently employed to model the molecule's geometry, electronic landscape, and vibrational frequencies. researchgate.net These calculations are performed in silico, treating the molecule as an isolated entity in the gas phase, which provides a baseline understanding of its intrinsic characteristics. jocpr.com

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. The MEP visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the oxygen atoms of the carboxyl and methoxy (B1213986) groups, along with the nitrogen of the amino group, are expected to be electron-rich, while the hydrogen of the carboxylic acid would be electron-poor.

Table 1: Representative Data from Quantum Chemical Calculations This table presents theoretical data typical for aromatic compounds, calculated using methods like DFT/B3LYP. Specific values for this compound would require dedicated computational studies.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 2.5 - 3.5 D | Measures the molecule's overall polarity |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, this involves studying the rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-O bond of the methoxy group. Different rotational positions can lead to variations in energy due to steric hindrance and intramolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, including the flexibility of its substituent groups and its interactions with surrounding solvent molecules. nih.gov These simulations provide insights into how the molecule behaves in a more realistic, condensed-phase environment, which is crucial for understanding its interactions in a biological or chemical system. The results can highlight the accessible conformations and the dynamic nature of intramolecular hydrogen bonds. nih.gov

Reaction Mechanism Elucidation for its Transformations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a transformation to occur.

For this compound, theoretical studies could be applied to various potential transformations:

Electrophilic Aromatic Substitution: Modeling the addition of an electrophile to the aromatic ring to predict the most likely site of substitution and the energy barriers involved.

Reactions of the Carboxyl Group: Elucidating the mechanism of esterification or amidation by calculating the pathway of nucleophilic attack on the carboxyl carbon.

Reactions of the Amino Group: Investigating the mechanism of reactions such as acylation or diazotization.

These computational studies provide a step-by-step view of bond-breaking and bond-forming processes, offering a level of detail that is often difficult to obtain through experimental methods alone.

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure. The interplay between the amino, methoxy, methyl, and carboxylic acid groups attached to the benzene (B151609) ring governs its chemical behavior, particularly in reactions involving the aromatic system and the functional groups themselves.

Substituent Effects on Aromatic Reactivity

The rate and orientation of electrophilic aromatic substitution reactions are heavily influenced by the substituents already present on the benzene ring. msu.edu Substituents can be classified as either activating or deactivating, and as directors for incoming electrophiles to the ortho, para, or meta positions. libretexts.org

In this compound, the aromatic ring is substituted with three groups that influence its reactivity:

Amino Group (-NH2): This is a powerful activating group. The nitrogen atom donates its lone pair of electrons into the ring through resonance, significantly increasing the electron density, especially at the ortho and para positions. libretexts.org It is a strong ortho, para-director.

Methoxy Group (-OCH3): The oxygen atom's lone pairs also participate in resonance, donating electron density to the ring. It is a strong activating group and an ortho, para-director. libretexts.org

Methyl Group (-CH3): This group is a weak activator, donating electron density primarily through an inductive effect. libretexts.org It is also an ortho, para-director.

Carboxylic Acid Group (-COOH): This group is a deactivator. The carbonyl group withdraws electron density from the ring through resonance, making the ring less reactive towards electrophiles. It acts as a meta-director. libretexts.org

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH2 (Amino) | 2 | +R >> -I (Resonance donation) | Strongly Activating | Ortho, Para |

| -CH3 (Methyl) | 4 | +I (Inductive donation) | Weakly Activating | Ortho, Para |

| -OCH3 (Methoxy) | 5 | +R > -I (Resonance donation) | Strongly Activating | Ortho, Para |

| -COOH (Carboxyl) | 1 | -R, -I (Resonance withdrawal) | Deactivating | Meta |

pKa and Acidity/Basicity Predictions

The compound this compound is amphoteric, meaning it has both acidic and basic properties. Its acidity is due to the carboxylic acid group (-COOH), while its basicity stems from the amino group (-NH2). The pKa value is a quantitative measure of the strength of an acid in solution.

Acidity of the Carboxylic Group: The pKa of the -COOH group is influenced by the other substituents. The amino, methoxy, and methyl groups are all electron-donating groups. quora.com They increase the electron density on the carboxylate anion that forms after deprotonation, making it less stable. This destabilization makes the acid weaker, resulting in a higher pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.2). The electron-donating strength generally follows the order -NH2 > -OCH3 > -CH3, and their combined effect will make the carboxylic acid significantly less acidic.

Basicity of the Amino Group: The basicity of the -NH2 group is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. The electron-donating methoxy and methyl groups increase the electron density on the nitrogen, making the lone pair more available and thus increasing the basicity of the amino group compared to aniline (B41778) (pKa of conjugate acid ≈ 4.6). The electron-withdrawing carboxylic acid group has the opposite effect, decreasing basicity. The net effect will depend on the balance of these influences. Computational models like Quantitative Structure-Activity Relationship (QSAR) can be used to provide more precise pKa predictions. nih.gov

Table 3: Predicted pKa Shifts Relative to Reference Compounds

| Functional Group | Reference Compound | Reference pKa | Effect of Substituents (-OCH3, -CH3, -NH2) | Predicted pKa for Target Molecule |

| Carboxylic Acid | Benzoic Acid | ~4.2 | Electron-donating groups decrease acidity | > 4.2 |

| Amino Group | Aniline (conjugate acid) | ~4.6 | Electron-donating groups increase basicity | > 4.6 |

In Silico Studies of Biological Interactions (Excluding Clinical Implications)

Computational studies, particularly in the realm of molecular modeling, have become indispensable in predicting how a molecule might interact with biological systems. These in silico approaches allow for the screening of virtual libraries of compounds against various biological targets, providing valuable preliminary data without the need for extensive laboratory work.

Enzyme Binding Affinity Prediction for its Derivatives

The prediction of how strongly a compound (ligand) will bind to an enzyme is a cornerstone of computational drug discovery. This binding affinity is often quantified by the binding energy, with more negative values indicating a stronger, more stable interaction. For derivatives of benzoic acid, these studies are crucial in identifying potential enzyme inhibitors.

For instance, in studies of related benzamide (B126) derivatives, molecular docking has been employed to predict their binding affinity to enzymes such as α-glucosidase and α-amylase, which are relevant targets in metabolic disorders. nih.gov While specific data for this compound derivatives is not extensively available, the methodologies used in these studies provide a framework for future research. The process typically involves creating a three-dimensional model of the derivative and docking it into the active site of the target enzyme to calculate the binding energy and identify key interactions.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-receptor interactions at the molecular level.

In the broader context of benzoic acid derivatives, molecular docking studies have been conducted against a variety of receptors. For example, derivatives have been docked against the SARS-CoV-2 main protease to evaluate their potential antiviral activity. mdpi.com These simulations can reveal crucial information about the binding mode, including the specific amino acid residues in the receptor's active site that interact with the ligand. Hydrogen bonds, hydrophobic interactions, and van der Waals forces are all key components of these interactions that are analyzed in docking studies. For derivatives of this compound, similar simulations could elucidate their potential to interact with various biological targets, such as G-protein coupled receptors or nuclear receptors.

A study on 5-acetamido-2-hydroxy benzoic acid derivatives used molecular docking to analyze their binding affinity with cyclooxygenase 2 (COX-2) receptors. mdpi.com The results indicated that these derivatives had a favorable binding affinity, suggesting their potential as anti-inflammatory agents. mdpi.com

Interactive Table: Example of Molecular Docking Data for Benzoic Acid Derivatives against COX-2

Below is an example of how data from molecular docking studies might be presented. Note that this is illustrative and not specific to this compound.

| Derivative | Target Receptor | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| PS1 | COX-2 (Homo sapiens) | 5F1A | -6.7 | SER530, TYR385 |

| PS2 | COX-2 (Homo sapiens) | 5F1A | -7.2 | SER530, ARG120 |

| PS3 | COX-2 (Homo sapiens) | 5F1A | -7.8 | SER530, TYR355 |

Data sourced from a study on 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com

Computational Models for Antimicrobial Properties of Derivatives

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the biological activity of compounds based on their physicochemical properties. These models can be valuable in identifying derivatives with potential antimicrobial activity.

For various benzamide derivatives, QSAR studies have been conducted to correlate their structural features with their observed antimicrobial effects. nih.gov These models can help in the design of new derivatives with enhanced activity. While specific computational models for the antimicrobial properties of this compound derivatives are not yet established, the principles of QSAR could be applied to a series of such compounds to guide the synthesis of more potent antimicrobial agents.

Analysis of Antiapoptotic Protein Interactions by Derivatives

Apoptosis, or programmed cell death, is a vital process, and its dysregulation is implicated in many diseases. Antiapoptotic proteins are key regulators of this process and are attractive targets for therapeutic intervention. In silico methods can be used to explore how small molecules, such as derivatives of this compound, might interact with these proteins.